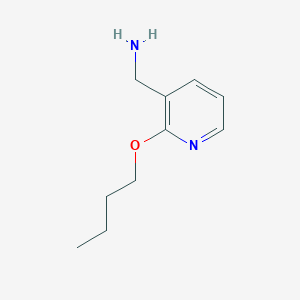amine CAS No. 1096899-57-8](/img/structure/B1486506.png)
[(3-Bromophenyl)methyl](4-methylpentan-2-yl)amine
Overview
Description
This compound is a chemically differentiated building block for organic synthesis and medicinal chemistry . It has gained significant interest in scientific research due to its unique chemical properties.
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that similar compounds have been synthesized for various purposes. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities .Molecular Structure Analysis
The molecular formula of this compound is C13H20BrN. It contains a total of 35 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 270.21 g/mol. More specific physical and chemical properties were not found in the search results.Scientific Research Applications
[(3-Bromophenyl)methyl](4-methylpentan-2-yl)aminethyl-4-methylpentan-2-ylamine has been studied extensively in the scientific community due to its potential applications in drug discovery and development, drug delivery, and biocatalysis. In drug discovery and development, this compound has been used as a key building block in the synthesis of a variety of compounds with potential therapeutic uses. In drug delivery, this compound has been used as a carrier molecule to deliver drugs to specific target sites in the body. In biocatalysis, this compound has been used to catalyze the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of [(3-Bromophenyl)methyl](4-methylpentan-2-yl)aminethyl-4-methylpentan-2-ylamine is not well understood. However, it is believed to act as a nucleophile in organic reactions, displacing other organic molecules from their substrates. This displacement reaction can be used to synthesize a variety of compounds with potential therapeutic uses.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(3-Bromophenyl)methyl](4-methylpentan-2-yl)aminethyl-4-methylpentan-2-ylamine are not well understood. However, it has been found to be non-toxic in animal studies, and has been used as a carrier molecule to deliver drugs to specific target sites in the body. It has also been found to have anti-inflammatory and anti-cancer properties, as well as being a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
The use of [(3-Bromophenyl)methyl](4-methylpentan-2-yl)aminethyl-4-methylpentan-2-ylamine in laboratory experiments has a number of advantages. It is a relatively inexpensive and accessible compound, making it ideal for use in a variety of applications. It is also a versatile compound, able to be used in a variety of reactions and processes. Additionally, it is a non-toxic compound, making it safe for use in laboratory experiments.
The main limitation of [(3-Bromophenyl)methyl](4-methylpentan-2-yl)aminethyl-4-methylpentan-2-ylamine in laboratory experiments is its low solubility in water. This can make it difficult to use in aqueous solutions, as it can precipitate out of solution. Additionally, its low solubility can make it difficult to use in certain types of reactions.
Future Directions
There are a number of potential future directions for the use of [(3-Bromophenyl)methyl](4-methylpentan-2-yl)aminethyl-4-methylpentan-2-ylamine. One potential direction is the use of this compound in drug discovery and development, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, it could be used as a carrier molecule for drug delivery, as it has been found to be non-toxic and able to target specific sites in the body. Finally, it could be used in biocatalysis, as it has been found to be able to catalyze the synthesis of complex organic molecules.
Safety and Hazards
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)7-11(3)15-9-12-5-4-6-13(14)8-12/h4-6,8,10-11,15H,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHISRBMPAUEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



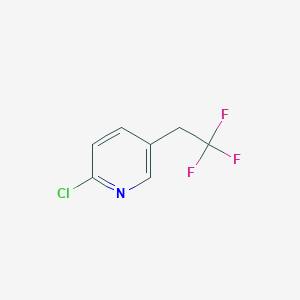
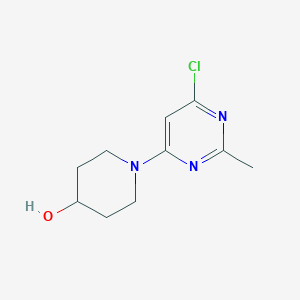
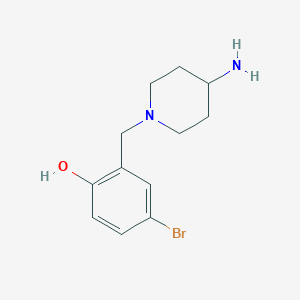
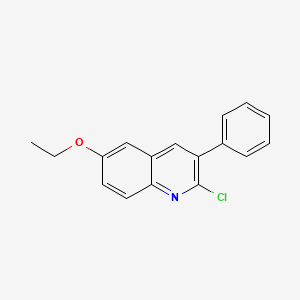
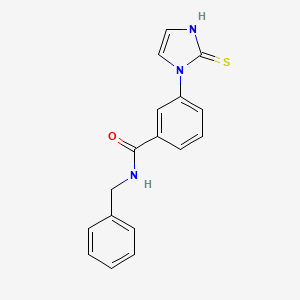
![(3-Azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B1486431.png)
![2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B1486432.png)
![[5-(2-Fluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1486434.png)

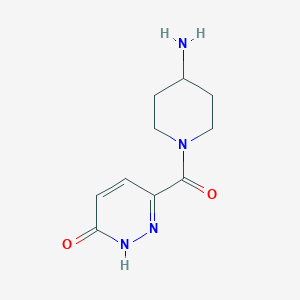


amine](/img/structure/B1486443.png)
